H-Phe-phe-OH

Vue d'ensemble

Description

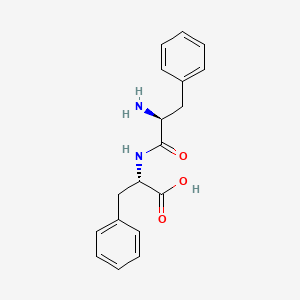

H-Phe-Phe-OH, également connu sous le nom de phénylalanine-phénylalanine, est un dipeptide composé de deux molécules de phénylalanine. La phénylalanine est un acide aminé essentiel et un précurseur de l'acide aminé tyrosine.

Mécanisme D'action

Target of Action

H-Phe-Phe-OH, also known as Phenylalanyl-phenylalanine or Phe-Phe, is a short peptide composed of two phenylalanine molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine .

Mode of Action

The mode of action of this compound is primarily through its role in protein synthesis. As a dipeptide of phenylalanine, it can be incorporated into proteins during translation, influencing the structure and function of these proteins . Additionally, this compound has been found to self-assemble into nanostructures and hydrogels, which could have potential applications in nanomedicine .

Biochemical Pathways

Phenylalanine, the building block of this compound, is a precursor for the amino acid tyrosine . Tyrosine is involved in several biochemical pathways, including the synthesis of catecholamines (neurotransmitters such as dopamine, norepinephrine, and epinephrine) in the body . Therefore, this compound may indirectly influence these pathways through its role in protein synthesis.

Result of Action

The result of this compound’s action is primarily its incorporation into proteins, influencing their structure and function . Additionally, its ability to self-assemble into nanostructures and hydrogels could have potential applications in drug delivery and biomaterials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of peptide bond formation and breakage, thereby influencing the stability of this compound. Furthermore, the presence of other molecules can impact the self-assembly of this compound into nanostructures and hydrogels .

Analyse Biochimique

Biochemical Properties

H-Phe-phe-OH plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. It also interacts with proteins that recognize and bind to phenylalanine residues, influencing protein folding and stability. Additionally, this compound can form non-covalent interactions with other biomolecules, such as nucleic acids, through aromatic stacking and hydrogen bonding .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways by binding to receptors or enzymes involved in these pathways. This can lead to changes in gene expression, affecting the production of proteins and other molecules essential for cellular function. Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the availability of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that cleave peptide bonds, releasing free phenylalanine molecules. These phenylalanine molecules can then enter metabolic pathways, such as the synthesis of tyrosine or the production of neurotransmitters like dopamine and norepinephrine. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters or endocytosis. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules. The subcellular localization of this compound can influence its ability to modulate cellular processes, such as gene expression, signaling, and metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

H-Phe-Phe-OH peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont ensuite éliminés et le peptide est clivé de la résine pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une SPPS à grande échelle. Cette méthode permet une production efficace et à haut rendement des peptides. Le processus peut être optimisé en ajustant les conditions de réaction telles que la température, le solvant et le pH afin d'améliorer la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

Types de réactions

H-Phe-Phe-OH subit diverses réactions chimiques, notamment :

Oxydation : Les résidus de phénylalanine peuvent être oxydés pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir les quinones en phénols.

Substitution : Les cycles aromatiques de la phénylalanine peuvent subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Phénols et dérivés réduits.

Substitution : Dérivés halogénés de la phénylalanine.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de peptides et de protéines plus complexes.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et la reconnaissance enzyme-substrat.

Médecine : Investigué pour son potentiel dans les systèmes d'administration de médicaments et en tant qu'agent thérapeutique.

Industrie : Utilisé dans le développement de biomatériaux, de capteurs et de bioélectronique

Mécanisme d'action

This compound exerce ses effets par auto-assemblage en nanostructures. Le processus d'auto-assemblage est piloté par des interactions non covalentes telles que les liaisons hydrogène, l'empilement π-π et les forces de van der Waals. Ces interactions facilitent la formation de nanostructures stables qui peuvent interagir avec des molécules biologiques et des composants cellulaires .

Applications De Recherche Scientifique

H-Phe-Phe-OH has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of biomaterials, sensors, and bioelectronics

Comparaison Avec Des Composés Similaires

Composés similaires

H-Tyr-Tic-Phe-Phe-OH : Un ligand sélectif du récepteur δ-opioïde avec des propriétés uniques d'agoniste et d'antagoniste.

H-Phe-Phe-Phe-OH : Un tripeptide aromatique utilisé comme sonde moléculaire de l'ADN.

Boc-Phe-Phe-OH : Un échafaudage diphénylalanine protégé utilisé dans l'étude de l'auto-assemblage et de la formation de nanostructures.

Unicité

H-Phe-Phe-OH est unique en raison de sa simplicité et de sa polyvalence en tant que dipeptide. Sa capacité à s'auto-assembler en diverses nanostructures en fait un outil précieux en nanomédecine et en recherche sur les biomatériaux. La synthèse simple du composé et son potentiel de modification renforcent encore son utilité dans la recherche scientifique .

Activité Biologique

H-Phe-Phe-OH (also known as H-phenylalanine-phenylalanine-OH) is a dipeptide comprised of two phenylalanine residues. Its biological activity has garnered attention due to its potential applications in nanomedicine, drug delivery, and as a model compound for studying peptide self-assembly. This article explores the biological activities associated with this compound, including its role in self-assembly, interactions with biological systems, and implications for therapeutic applications.

This compound can be synthesized through various peptide coupling methods. The synthesis typically involves the protection of amino groups followed by coupling reactions. The resulting compound exhibits unique properties due to its aromatic structure, which facilitates π-π stacking interactions and hydrogen bonding, critical for its biological functions.

Self-Assembly and Nanostructure Formation

One of the most notable biological activities of this compound is its ability to self-assemble into nanostructures. The Phe-Phe motif is recognized for driving the formation of peptide-based nanostructures, such as nanotubes and hydrogels.

- Gelation Studies : Research indicates that this compound can form hydrogels under specific conditions. For instance, studies have shown that adjusting the pH can trigger gelation, which is essential for applications in drug delivery systems where sustained release is desired .

| Parameter | Value |

|---|---|

| Critical Gelation Concentration (CGC) | 0.3–0.6 wt.% (3–6 mg/mL) |

| pH for Gelation | 5.5 |

Interaction with Biological Systems

This compound has been implicated in various biological processes, including:

- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic plasticity .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Study 1: Peptide Self-Assembly

A study investigating the self-assembly of peptides containing the Phe-Phe motif demonstrated that this compound could form stable nanostructures in aqueous environments. Using diffusion-ordered spectroscopy (DOSY), researchers observed that gelation was associated with a first-order phase transition, indicating a robust self-assembly mechanism .

Study 2: Antimicrobial Efficacy

In vitro experiments assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µM, suggesting potential therapeutic applications in treating infections .

Propriétés

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZIWHRNKRBEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-40-4 | |

| Record name | Phenylalanylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2577-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-Phe-Phe-OH contribute to the development of molecularly imprinted polymers (MIPs) for sensing applications?

A: this compound, or diphenylalanine, is a dipeptide that readily self-assembles into distinct nanostructures due to its inherent properties like hydrogen bonding and π-π stacking interactions. [, ] In the context of MIPs, this compound serves as a building block for creating the recognition sites within the polymer matrix. While not directly involved in binding the target molecule, this compound influences the polymer's morphology and potentially enhances the accessibility of the imprinted cavities. []

Q2: What are the potential advantages of incorporating this compound into sensing platforms for molecules like ethyl carbamate?

A2: Incorporating this compound into sensing platforms offers several potential advantages, particularly in conjunction with fluorescent molecules like genipin:

- Enhanced Sensitivity: The self-assembly of this compound can contribute to a well-defined nanostructure within the sensing platform. This organized structure might enhance the interaction between the fluorescent core and the target molecule, potentially leading to improved sensitivity. []

- Dual-Signal Response: The combination of this compound and genipin in the optosensing core enables a dual-band fluorescence response. This dual signal can be advantageous for improving the accuracy and reliability of detection by providing two independent measurement points. []

- Biocompatibility: As a peptide-based building block, this compound offers potential biocompatibility, which can be beneficial for applications involving biological samples or in vivo sensing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.